

Spectroscopic Confirmation of 3-Amino-3-p-tolylpropan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-3-p-tolylpropan-1-ol

Cat. No.: B1287887

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **3-Amino-3-p-tolylpropan-1-ol** and its structural analogs. The presented data, including predicted values for the target compound, serves to facilitate its structural confirmation and differentiation from similar molecules. Detailed experimental protocols for the acquisition of spectroscopic data are also provided.

Predicted and Comparative Spectroscopic Data

To facilitate the structural elucidation of **3-Amino-3-p-tolylpropan-1-ol**, its predicted ^1H NMR, ^{13}C NMR, and IR data are presented alongside the experimental data of three structurally related compounds: 3-Amino-1-phenylpropan-1-ol, 3-Phenylpropan-1-ol, and p-Toluidine. Mass spectrometry data is also included for the analogs to predict the fragmentation pattern of the target molecule.

^1H NMR Data (Predicted and Experimental, CDCl_3 , ppm)

Proton Assignment	3-Amino-3-p-tolylpropan-1-ol (Predicted)	3-Amino-1-phenylpropan-1-ol	3-Phenylpropan-1-ol	p-Toluidine
-CH ₃ (tolyl)	~2.3 (s, 3H)	-	-	2.23 (s, 3H)[1]
-CH ₂ -CH(NH ₂)-	~1.8-2.0 (m, 2H)	-	1.89 (quint, 2H)	-
-CH ₂ -OH	~3.7-3.8 (t, 2H)	-	3.69 (t, 2H)	-
-CH(NH ₂)-	~4.1-4.2 (t, 1H)	-	-	-
Ar-H (ortho to CH ₃)	~7.1 (d, 2H)	7.2-7.4 (m, 5H)	7.1-7.3 (m, 5H)	6.94-6.96 (d, 2H) [1]
Ar-H (meta to CH ₃)	~7.2 (d, 2H)	7.2-7.4 (m, 5H)	7.1-7.3 (m, 5H)	6.57-6.60 (d, 2H) [1]
-NH ₂	~1.6 (br s, 2H)	-	-	3.49 (s, 2H)[1]
-OH	~2.5 (br s, 1H)	-	2.1 (br s, 1H)	-

¹³C NMR Data (Predicted and Experimental, CDCl₃, ppm)

Carbon Assignment	3-Amino-3-p-tolylpropan-1-ol (Predicted)	3-Amino-1-phenylpropan-1-ol	3-Phenylpropan-1-ol	p-Toluidine
-CH ₃ (tolyl)	~21.0	-	-	20.42[1]
-CH ₂ -CH(NH ₂)-	~40.0	-	34.2	-
-CH(NH ₂)-	~55.0	-	-	-
-CH ₂ -OH	~62.0	-	62.4	-
Ar-C (C-CH ₃)	~137.0	-	142.1	127.61[1]
Ar-C (ortho to CH ₃)	~129.0	128.6	128.5	129.76[1]
Ar-C (meta to CH ₃)	~126.0	126.0	125.9	115.28[1]
Ar-C (ipso to CH(NH ₂))	~142.0	145.0	-	-

IR Data (Predicted and Experimental, cm⁻¹)

Functional Group	3-Amino-3-p-tolylpropan-1-ol (Predicted)	3-Amino-1-phenylpropan-1-ol	3-Phenylpropan-1-ol	p-Toluidine
O-H stretch (alcohol)	~3350 (broad)	~3360 (broad)	3330 (broad)	-
N-H stretch (amine)	~3300, ~3200	~3300, ~3200	-	3420, 3340
C-H stretch (aromatic)	~3020	~3030	3025	3020
C-H stretch (aliphatic)	~2930, ~2870	~2940, ~2870	2935, 2860	2915
C=C stretch (aromatic)	~1610, ~1510	~1600, ~1490	1603, 1496	1620, 1510
C-O stretch (alcohol)	~1050	~1050	1048	-
C-N stretch (amine)	~1220	~1220	-	1270

Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragments
3-Amino-1-phenylpropan-1-ol	151	134 (M-NH ₃), 121, 106, 91, 77
3-Phenylpropan-1-ol	136	118 (M-H ₂ O), 117, 105, 92, 91, 77 ^{[2][3]}
p-Toluidine	107	106 (M-H), 92, 77

Based on the data from its analogs, the mass spectrum of **3-Amino-3-p-tolylpropan-1-ol** (MW: 165.23) is expected to show a molecular ion peak at m/z 165. Key fragmentation pathways would likely involve the loss of ammonia (NH₃) to give a fragment at m/z 148, loss of a water molecule (H₂O) to give a fragment at m/z 147, and cleavage of the benzylic C-C bond to yield a tolyl-containing fragment.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

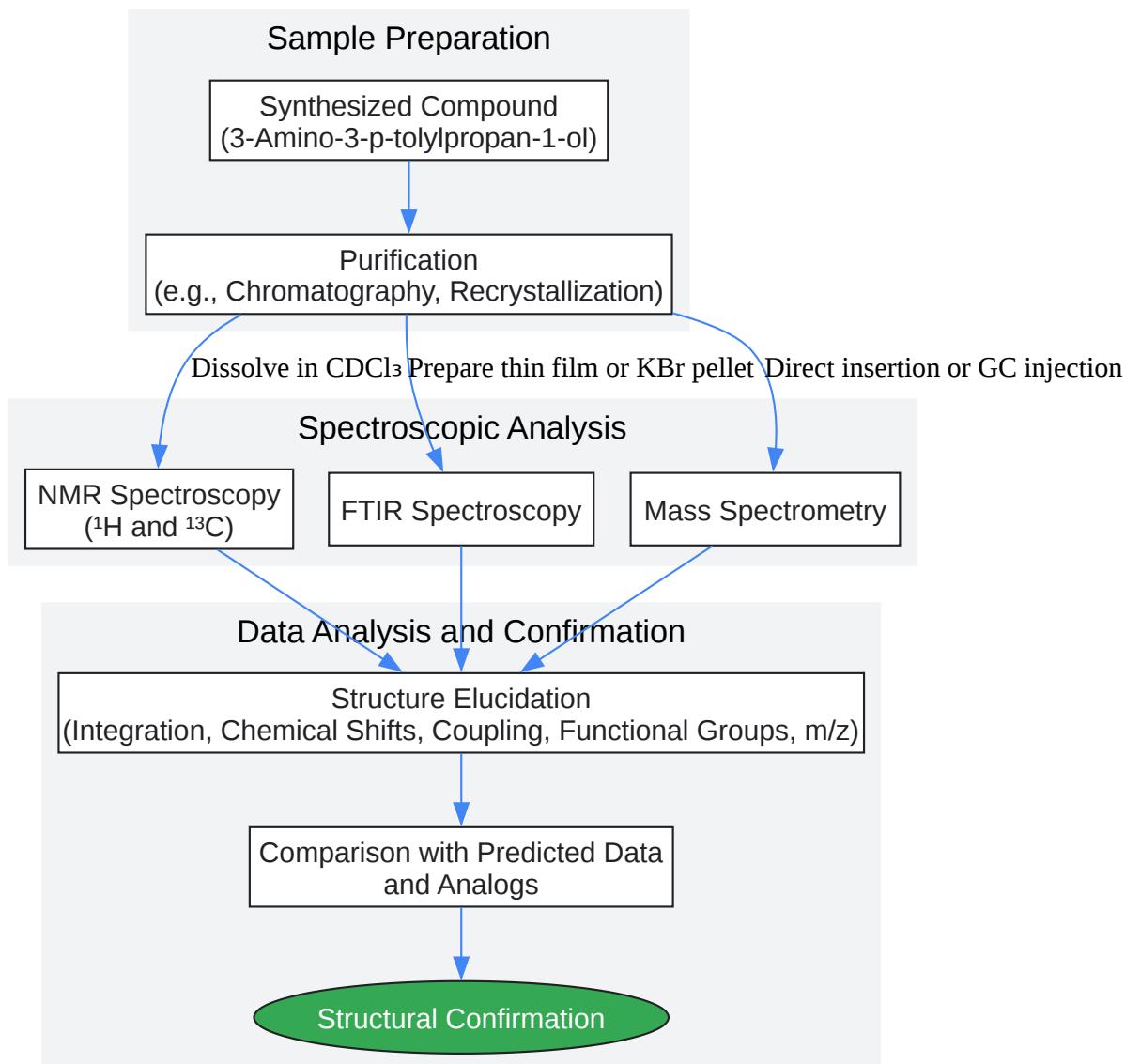
- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4][5] The solution should be transferred to a clean, dry 5 mm NMR tube.[4][6]
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a greater number of scans (typically 1024 or more) and a larger sample concentration (20-50 mg) may be required for a good signal-to-noise ratio.[4] A proton-decoupled pulse sequence is standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Neat Liquid/Oil): If the sample is a liquid or oil, a thin film can be prepared by placing a drop of the sample between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[7]
- Sample Preparation (Solid - KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the resulting powder into a transparent pellet using a hydraulic press.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (for thin films) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: For a volatile and thermally stable compound like **3-Amino-3-p-tolylpropan-1-ol**, direct insertion or gas chromatography-mass spectrometry (GC-MS) are


suitable methods.[8][9] For direct insertion, a small amount of the sample is placed in a capillary tube and introduced directly into the ion source.[8]

- Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating a reproducible fragmentation pattern that can be compared to spectral libraries.[10]
- Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Workflow for Spectroscopic Confirmation

The logical workflow for confirming the structure of **3-Amino-3-p-tolylpropan-1-ol** using the described spectroscopic techniques is illustrated below.

Spectroscopic Confirmation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic confirmation of **3-Amino-3-p-tolylpropan-1-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenylpropanol [webbook.nist.gov]
- 3. Benzenepropanol | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organomation.com [organomation.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- To cite this document: BenchChem. [Spectroscopic Confirmation of 3-Amino-3-p-tolylpropan-1-ol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287887#spectroscopic-confirmation-of-3-amino-3-p-tolylpropan-1-ol-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com